molecular formula C7H15NO2 B1671231 Emylcamate CAS No. 78-28-4

Emylcamate

Número de catálogo B1671231
Número CAS: 78-28-4
Peso molecular: 145.2 g/mol
Clave InChI: SLWGJZPKHAXZQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

Emylcamate has a molecular formula of C7H15NO2 . Its average mass is 145.199 Da and its monoisotopic mass is 145.110275 Da . The IUPAC Standard InChI is InChI=1S/C7H15NO2/c1-4-7(3,5-2)10-6(8)9/h4-5H2,1-3H3,(H2,8,9) .


Physical And Chemical Properties Analysis

Emylcamate has a molecular formula of C7H15NO2 . Its average mass is 145.199 Da and its monoisotopic mass is 145.110275 Da . The percent composition is C 57.90%, H 10.41%, N 9.65%, O 22.04% .

Aplicaciones Científicas De Investigación

Use in Orthopedic Practice

Emylcamate, also known as Striatran, has been utilized in orthopedic practice, demonstrating its value as a part of the medical armamentarium. In a study involving 215 ambulatory patients, emylcamate proved beneficial for relieving muscle spasm, anxiety, and nervous tension in orthopedic patients. This tertiary alcohol carbamate was identified through screening a series of tertiary alcohols and their esters, ultimately selected for its tranquilizing and relaxant properties. Clinical testing in orthopedic settings highlighted its efficacy (Mandarino, 1961).

Ecological Momentary Assessment in Substance Use Studies

Although not directly related to emylcamate, the methodology of Ecological Momentary Assessment (EMA) has been instrumental in studying substance use, particularly tobacco and alcohol. EMA's role in such research is significant due to its ability to capture episodic usage patterns and the influence of mood and context. This approach, combining event-based reports with time-based assessments, can potentially be applicable in studying the usage patterns of emylcamate and other similar substances (Shiffman, 2009).

Experimental Studies of Topical Anesthetics

While this study does not directly involve emylcamate, it provides insight into the broader category of carbamate compounds in medical applications, particularly as anesthetics. The research into new topical anesthetic formulations, including EMLA (Eutectic Mixture Local Anaesthetics), reflects the ongoing search for more effective and efficient anesthetic options. Such studies can offer context for understanding the potential roles of carbamate compounds like emylcamate in medical treatments (Holst & Evers, 1985).

Anti-inflammatory and Antioxidant Properties of Phyllanthus Emblica

Research on Phyllanthus emblica, although not directly relatedto emylcamate, sheds light on the exploration of natural compounds with medicinal properties. This plant's fruit extract exhibits antidiarrheal and spasmolytic activities, potentially mediated through muscarinic receptors and Ca2+ channels blockade. Such studies broaden the understanding of how certain natural compounds can be utilized for therapeutic purposes, offering a perspective that could be relevant when considering the potential applications of compounds like emylcamate (Mehmood, Siddiqi, & Gilani, 2011).

Health Behavior Change and Experimental Medicine

While not directly involving emylcamate, research on health behavior change and the application of experimental medicine (EM) principles provides a framework for understanding how to approach the study and application of various medical substances, including emylcamate. This approach emphasizes experimental tests of targets or mechanisms of change in health behaviors, which could be relevant in understanding how emylcamate or similar compounds affect patients (Sheeran, Klein, & Rothman, 2017).

Formation of Microemulsions by Amino Alkyl Alcohols

The study on the formation of microemulsions by amino alkyl alcohols highlights the broader chemical properties and applications of compounds related to emylcamate. Understanding the behavior of such compounds in biological systems is crucial for various medical and scientific applications, including drug delivery and absorption processes (Schulman & Montagne, 1961).

Anti-inflammatory Activity of Phyllanthus Emblica Extracts

This research, though not directly about emylcamate, is part of the broader investigation into natural compounds with medicinal properties. Extracts from Phyllanthus emblica leaves demonstrate anti-inflammatory activity, which might offer insights into similar properties that could be explored in compounds like emylcamate (Ihantola-Vormisto et al., 1997).

Propiedades

IUPAC Name

3-methylpentan-3-yl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-7(3,5-2)10-6(8)9/h4-5H2,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWGJZPKHAXZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228645
Record name Emylcamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emylcamate

CAS RN

78-28-4
Record name Emylcamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emylcamate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emylcamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13572
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emylcamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Emylcamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Emylcamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emylcamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMYLCAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCJ747D3R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emylcamate
Reactant of Route 2
Reactant of Route 2
Emylcamate
Reactant of Route 3
Reactant of Route 3
Emylcamate
Reactant of Route 4
Reactant of Route 4
Emylcamate
Reactant of Route 5
Reactant of Route 5
Emylcamate
Reactant of Route 6
Reactant of Route 6
Emylcamate

Citations

For This Compound
198
Citations
MP MANDARINO - Archives of Surgery, 1961 - jamanetwork.com
The use of emylcamate (Striatran*) in 215 ambulatory patients in orthopedic practice has proved to be a valuable adjunct to our medical armamentarium. A constant search is being …
Number of citations: 1 jamanetwork.com
B Melander - Journal of Medicinal Chemistry, 1958 - ACS Publications
As part of our mental health programme we have for a number of years studied neuro-psychopharmacological and biochemical aspects of nervous and mental diseases. The present …
Number of citations: 19 pubs.acs.org
SM Charnoff - Quarterly Journal of Studies on Alcohol, 1967 - jsad.com
… emylcamate. This difference is not statistically significant. That the apparently better effect of emylcamate … : 74.5% of patients on emylcamate did not remain under clinic supervision for …
Number of citations: 3 www.jsad.com
S Mårtens - Quarterly Journal of Studies on Alcohol, 1960 - jsad.com
… The brand of emylcamate used in this study was N uncital (Ka bi, Stockholm). In the United States the trade name Striatan has been adopted for its brand of emylcamate by Merck & Co …
Number of citations: 6 www.jsad.com
L Uhr, M JG - The American Journal of the Medical Sciences, 1960 - europepmc.org
Experimentally determined effects of emylcamate (striatran) on performance, autonomic response, and subjective reactions under stress. - Abstract - Europe PMC … Experimentally …
Number of citations: 15 europepmc.org
L Uhr, M JG - The American Journal of the Medical Sciences, 1960 - europepmc.org
… Behavioral toxicity of emylcamate (striatran). … Experimentally determined effects of emylcamate (striatran) on performance, autonomic response, and subjective reactions under …
Number of citations: 8 europepmc.org
TA Lamphier, H Pine - Psychosomatics, 1960 - Elsevier
… emylcamate depressed transmission through internuncial pathways of the central nervous … activities of emylcamate and meprobamate, concluded that emylcamate produces satisfactory …
Number of citations: 1 www.sciencedirect.com
CO Jonsson, K Andersén - Clinical pharmacology and …, 1960 - pubmed.ncbi.nlm.nih.gov
Influence of emylcamate, meprobamate, and placebo on psychologic test performance Influence of emylcamate, meprobamate, and placebo on psychologic test performance …
Number of citations: 9 pubmed.ncbi.nlm.nih.gov
H Shubin, N Steinberg - Current Therapeutic Research, Clinical …, 1963 - europepmc.org
A STUDY OF A NEW TRANQUILIZER IN GENERAL PRACTICE: EMYLCAMATE IN 400 PATIENTS. - Abstract - Europe PMC … A STUDY OF A NEW TRANQUILIZER IN GENERAL …
Number of citations: 5 europepmc.org
CH Carter - Diseases of the nervous system, 1962 - pubmed.ncbi.nlm.nih.gov
Emylcamate in hospitalized mentally retarded spastic patients Emylcamate in hospitalized mentally retarded spastic patients … emylcamate …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.